

# Physicochemical and Spectroscopic Characterization

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## Compound of Interest

Compound Name: *Epoformin*  
CAS No.: 52146-62-0  
Cat. No.: B14651740

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The initial step in structure elucidation involves the isolation of the pure compound and the determination of its fundamental physical and chemical properties. (+)-epi-**Epoformin** is a fungal metabolite isolated from *Diplodia quercivora*.<sup>[1][2][3]</sup> The structure of the isolated compound was ultimately confirmed by comparing its spectroscopic data with previously reported values and through total enantioselective synthesis.<sup>[2][4][5]</sup>

## Data Presentation

The quantitative data gathered from various analytical techniques are summarized below. For illustrative purposes, data for a key derivative, (1R,2S,6R)-4-Methyl-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl acetate (Compound 2), formed by the acetylation of (+)-epi-**Epoformin**, is also presented to showcase the characterization process.<sup>[1][2]</sup>

Table 1: Physicochemical Properties of (+)-epi-**Epoformin** (1) and its Acetylated Derivative (2)

Property	(+)-epi-Epoformin (1)	Derivative (2)	Reference
Molecular Formula	C <sub>7</sub> H <sub>8</sub> O <sub>3</sub>	C <sub>9</sub> H <sub>10</sub> O <sub>4</sub>	[3]
HRMS (m/z)	Not explicitly provided in search results.	Calculated for C <sub>9</sub> H <sub>11</sub> O <sub>4</sub> [M+H] <sup>+</sup> : 183.0657, Found: 183.0504	[1]
Specific Rotation	[α] <sup>25</sup> <sub>D</sub> +244.5 (c 0.5 in EtOH)	[α] <sup>20</sup> <sub>D</sub> +102.8° (c = 0.13)	[1][3]

 Table 2: NMR Spectroscopic Data for Derivative (2) in CDCl<sub>3</sub>

Data acquired on a 500 MHz (<sup>1</sup>H) and 125 MHz (<sup>13</sup>C) spectrometer.[1]

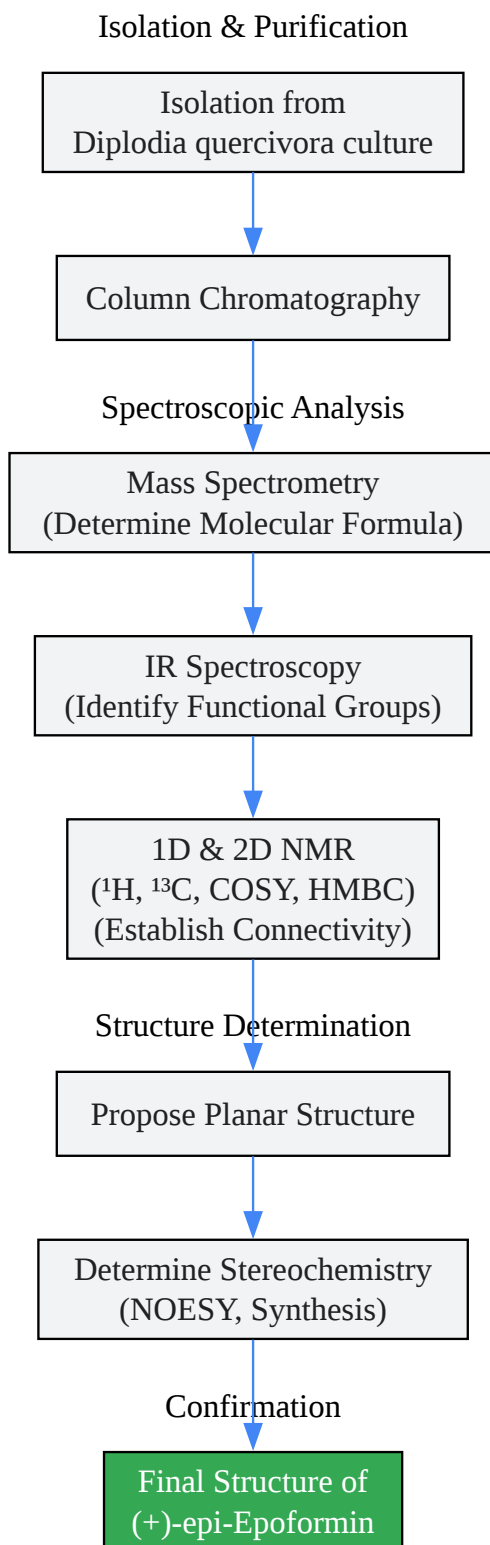
Carbon No.	<sup>13</sup> C Chemical Shift (δ, ppm)	<sup>1</sup> H Chemical Shift (δ, ppm)	Multiplicity, Coupling Constant (J, Hz)
1	193.5 (s)	-	-
2	136.6 (s)	-	-
3	134.3 (d)	6.37	m
4	64.5 (d)	5.72	dd, J = 5, 1.2
5	55.0 (d)	3.72	m
6	52.9 (d)	3.53	dd, J = 3.6, 1.1
7	16.0 (q)	1.86	dd, J = 1.4, 1.2
8	169.8 (s)	-	-
9	20.7 (q)	2.13	s

Table 3: Infrared (IR) Spectroscopy Data

Compound	Key Absorption Bands ( $\nu_{\max}$ , $\text{cm}^{-1}$ )	Functional Group Assignment	Reference
(+)-epi-Epoformin (1)	3336, 1678	-OH (hydroxyl), C=O (carbonyl)	[3]
Derivative (2)	2926, 1741, 1687	C-H, C=O (ester), C=O (ketone)	[1]

## Structure Elucidation Workflow

The elucidation of (+)-epi-**Epoformin**'s structure is a logical process that integrates data from multiple analytical methods.



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A general workflow for the structure elucidation of natural products.

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The protocols for the isolation and analysis of (+)-**epi-Epoformin** are outlined below.

### Isolation and Purification of (+)-**epi-Epoformin** (1)

The fungal strain *Diplodia quercivora* was cultured, and the culture filtrate (1 L) was acidified to pH 4 using 2 M HCl.[3] The acidified filtrate was then extracted with ethyl acetate (EtOAc), yielding a brown oil residue (200 mg) after solvent evaporation.[3] This crude extract was subjected to purification by column chromatography on silica gel, eluting with a solvent system of CHCl<sub>3</sub>-isoPrOH (95:5).[3] A subsequent purification step using reverse-phase column chromatography with an Me<sub>2</sub>CO:H<sub>2</sub>O (7:3) mobile phase yielded pure **epi-epoformin** (76.1 mg).[3]

### Spectroscopic Analysis

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on 400 MHz or 500 MHz spectrometers.[1][3] Samples were dissolved in deuterated chloroform (CDCl<sub>3</sub>). Chemical shifts (δ) are reported in parts per million (ppm).
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed to determine the exact mass and molecular formula of the compounds.[1]
- Infrared (IR) Spectroscopy: IR spectra were recorded to identify characteristic functional groups, with absorption bands reported in wavenumbers (cm<sup>-1</sup>).[1]

### Synthesis of (1R,2S,6R)-4-Methyl-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl acetate (2)

To a solution of (+)-**epi-Epoformin** (1) (10.8 mg, 0.077 mmol) in dry acetonitrile (CH<sub>3</sub>CN, 2 mL) under a nitrogen atmosphere at 0 °C, 4-dimethylaminopyridine (10.5 mg, 0.085 mmol) and acetic anhydride (29 μL, 0.308 mmol) were added.[1] The reaction mixture was stirred while slowly warming to room temperature. After 10 minutes, the reaction was quenched with 2 mL of brine and extracted three times with EtOAc.[1] The combined organic layers were dried and concentrated, and the residue was purified by column chromatography (n-hexane:acetone, 9:1) to yield the acetylated product 2 (9.4 mg, 67% yield) as a light-yellow oil.[1]

## Confirmed Chemical Structure

The culmination of spectroscopic data analysis, degradation studies, and total synthesis efforts confirmed the structure of (+)-epi-**Epoformin** as 5-hydroxy-3-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one, with the specific stereochemistry shown below.[3]

The confirmed chemical structure of (+)-epi-**Epoformin** (1).

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